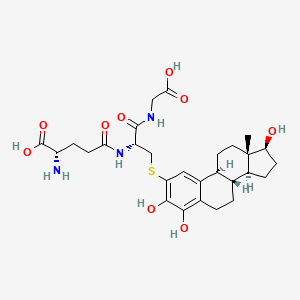
4-Hydroxyestradiol-2-glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyestradiol-2-glutathione is a conjugate of 4-hydroxyestradiol and glutathione. This compound is a metabolite formed during the detoxification process of estrogens in the body. It plays a significant role in the metabolism of estrogens and is involved in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyestradiol-2-glutathione typically involves the enzymatic conjugation of 4-hydroxyestradiol with glutathione. This reaction is catalyzed by glutathione S-transferase enzymes. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using bioreactors that mimic physiological conditions to produce the compound in larger quantities.
化学反应分析
Types of Reactions: 4-Hydroxyestradiol-2-glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced back to its parent compounds under certain conditions.
Substitution: The glutathione moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as NADPH can facilitate the reduction process.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products Formed:
Oxidation: Quinones and other reactive intermediates.
Reduction: 4-Hydroxyestradiol and glutathione.
Substitution: Various conjugates depending on the nucleophile used.
科学研究应用
4-Hydroxyestradiol-2-glutathione has several scientific research applications:
Chemistry: It is used to study the metabolism and detoxification pathways of estrogens.
Biology: The compound is studied for its role in cellular protection against oxidative stress.
Medicine: Research focuses on its potential role in preventing estrogen-related cancers by detoxifying reactive estrogen metabolites.
Industry: While not widely used industrially, it serves as a model compound for studying estrogen metabolism in pharmaceutical research.
作用机制
The mechanism of action of 4-Hydroxyestradiol-2-glutathione involves its role in detoxifying reactive estrogen metabolites. The compound is formed through the conjugation of 4-hydroxyestradiol with glutathione, catalyzed by glutathione S-transferase enzymes. This conjugation neutralizes the reactive intermediates, preventing DNA damage and oxidative stress. The molecular targets include estrogen receptors and various enzymes involved in estrogen metabolism.
相似化合物的比较
2-Hydroxyestradiol-2-glutathione: Another conjugate of hydroxyestradiol and glutathione, but with hydroxylation at the 2-position.
4-Hydroxyestrone-2-glutathione: A similar compound with estrone instead of estradiol.
2-Methoxyestradiol: A metabolite of estradiol with a methoxy group at the 2-position.
Uniqueness: 4-Hydroxyestradiol-2-glutathione is unique due to its specific hydroxylation pattern and its role in detoxifying reactive estrogen metabolites. Its formation and function are crucial in preventing estrogen-induced oxidative stress and DNA damage, making it a significant compound in estrogen metabolism research.
属性
分子式 |
C28H39N3O9S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]sulfanyl]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H39N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,21,32,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,21-,28-/m0/s1 |
InChI 键 |
ARFSXJIGVSWGDY-WFPXNYOUSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
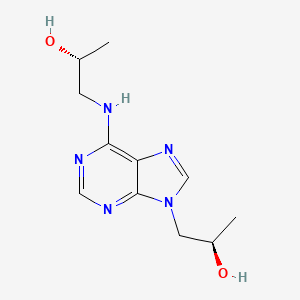

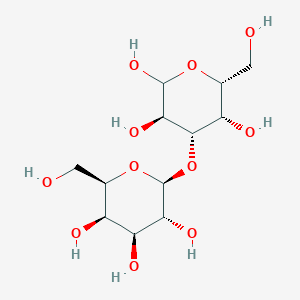
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

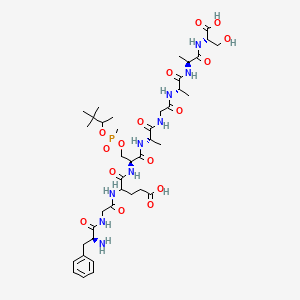

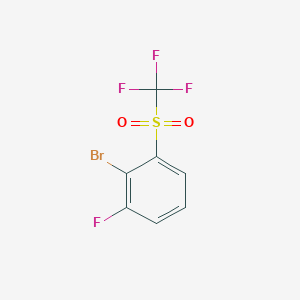
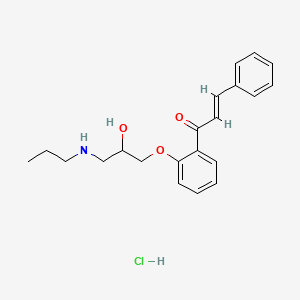
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
